molecular formula C4H8ClNO2 B014124 L-Homoserine lactone hydrochloride CAS No. 2185-03-7

L-Homoserine lactone hydrochloride

Cat. No. B014124
CAS RN: 2185-03-7
M. Wt: 137.56 g/mol
InChI Key: XBKCXPRYTLOQKS-DFWYDOINSA-N
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Description

Synthesis Analysis

The synthesis of L-Homoserine lactone hydrochloride has been achieved through various methods, including both one-pot and two-step methods from L-methionine. These methods have demonstrated improvements in efficiency and convenience over traditional three-step approaches, simplifying the synthetic process, reducing reaction times, and increasing yields significantly, with a notable yield reaching 73.4% (Teng Han-bing, 2008).

Molecular Structure Analysis

The molecular structure of L-Homoserine lactone hydrochloride has been elucidated through various spectroscopic techniques, revealing the presence of a lactone ring that is crucial for its biological activity. These structural features underlie the molecule's ability to interact with bacterial receptor proteins and influence gene expression through quorum sensing mechanisms.

Chemical Reactions and Properties

L-Homoserine lactone hydrochloride undergoes specific chemical reactions, including hydrolysis and enzymatic degradation, which are central to its function as a signaling molecule in bacterial populations. The reaction mechanism involving dinuclear zinc enzyme N-acyl-L-homoserine lactone hydrolase has been investigated, illustrating the hydrolytic ring opening of AHLs and disrupting quorum sensing (Rong-zhen Liao et al., 2009).

Safety And Hazards

L-Homoserine lactone hydrochloride may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(3S)-3-aminooxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKCXPRYTLOQKS-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC(=O)[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Homoserine lactone hydrochloride

CAS RN

2185-03-7
Record name 2(3H)-Furanone, 3-aminodihydro-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2185-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-[dihydro-2-oxo-3-furyl]ammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.883
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Homoserine lactone hydrochloride
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L-Homoserine lactone hydrochloride
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Reactant of Route 4
L-Homoserine lactone hydrochloride
Reactant of Route 5
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L-Homoserine lactone hydrochloride
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L-Homoserine lactone hydrochloride

Citations

For This Compound
79
Citations
H Liu, Q Gong, C Luo, Y Liang, X Kong… - Chemical and …, 2019 - jstage.jst.go.jp
… Compounds 5 and 6 were efficiently synthesized from L-homoserine lactone hydrochloride 4 following our previously reported methods. The acyl group of 5 and 6 was introduced by …
Number of citations: 9 www.jstage.jst.go.jp
SRAM CHHABRA, P Stead, NJ Bainton… - The Journal of …, 1993 - jstage.jst.go.jp
The production of light by certain marine bacteria of the genus Vibrio has also been demonstrated to be under autoregulatory control. 7V-(3-Oxohexanoyl)-L-homoserine lactone (HSL) …
Number of citations: 239 www.jstage.jst.go.jp
S Natelson - Microchemical Journal, 1982 - Elsevier
The existence of homoserine lactone in Pisum sativum seedlings is demonstrated. L-Homoserine lactone reacts with hydroxylamine, at neutral or alkaline pH, to form homoserine …
DM Kalvin, RW Woodard - The Journal of Organic Chemistry, 1985 - ACS Publications
… the preparation of D,L-homoserine lactone hydrochloride from commercially available D,L-homoserine. Inthis case we isolated D,L-homoserine lactone hydrochloride in 56% yield from …
Number of citations: 42 0-pubs-acs-org.brum.beds.ac.uk
SR Chhabra, C Harty, DSW Hooi… - Journal of medicinal …, 2003 - ACS Publications
… To a suspension of l-homoserine lactone hydrochloride (1 mmol) in dry DCM (20 mL) at 0 C was added triethylamine (2.4 mmol). The solution was stirred at 0 C for 30 min when the …
Number of citations: 340 0-pubs-acs-org.brum.beds.ac.uk
AL Schaefer, TA Taylor, JT Beatty… - Journal of …, 2002 - Am Soc Microbiol
… Louis, Mo.) was mixed with l-homoserine lactone hydrochloride in dry dichloromethane with activation by dicyclohexylcarbodiimide and 1-hydroxybenzotriazol. The crude synthetic …
Number of citations: 174 journals.asm.org
OV Moshynets, LM Babenko, SP Rogalsky, OS Iungin… - PLoS …, 2019 - journals.plos.org
… 8.7 g trimethylamine was added to a stirred suspension of 5 g L-homoserine lactone hydrochloride in 70 mL methylene chloride at 0C. The mixture was stirred for 30 min before 4.9 g …
Number of citations: 49 journals.plos.org
M Camara, M Daykin, SR Chhabra - Methods in Microbiology, 1998 - Elsevier
… ated acylation of L-homoserine lactone hydrochloride. A typical procedure is given in Table 6.17. … lactones by carbodiimide-mediated acylation of L-homoserine lactone hydrochloride …
CA Ortori, JF Dubern, SR Chhabra, M Cámara… - Analytical and …, 2011 - Springer
… To a solution of l-homoserine lactone hydrochloride (2 mmol) in water (4 mL) was added a solution of pentanoic-d 9 acid (2.2 mmol) in 1,4-dioxane (4 mL) followed by triethylamine (2.4 …
Number of citations: 214 0-link-springer-com.brum.beds.ac.uk
JT Hodgkinson, WRJD Galloway, M Casoli, H Keane… - Tetrahedron letters, 2011 - Elsevier
… 11) reported similar problems when reacting isolated adducts of the general form 2 with l-homoserine lactone hydrochloride under basic conditions in their syntheses of OdDHL …

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